3-Hexene, 1,1'-[ethylidenebis(oxy)]bis-, (3Z,3'Z)-
Description
Structure
2D Structure
Properties
CAS No. |
63449-64-9 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
1-(1-hex-3-enoxyethoxy)hex-3-ene |
InChI |
InChI=1S/C14H26O2/c1-4-6-8-10-12-15-14(3)16-13-11-9-7-5-2/h6-9,14H,4-5,10-13H2,1-3H3 |
InChI Key |
KCPFRJBAXWUXIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCOC(C)OCCC=CCC |
density |
0.864-0.870 |
Other CAS No. |
63449-64-9 |
physical_description |
Clear, colourless liquid; Strong, green, herbaceous aroma |
solubility |
Insoluble in water; soluble in organic solvents Soluble (in ethanol) |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Pathways for Acetal Formation
Chemical Synthesis Approaches
The chemical synthesis of acetals is a cornerstone of organic chemistry, providing versatile methods for creating these valuable compounds.
The most fundamental and widely used method for synthesizing acetals is the acid-catalyzed reaction between an aldehyde and an alcohol. ijsdr.orglibretexts.org This reversible reaction involves the combination of an aldehyde with two molecules of an alcohol, proceeding through a hemiacetal intermediate. libretexts.orgymerdigital.com For the synthesis of Acetaldehyde (B116499) di-cis-3-hexenyl acetal (B89532), this involves reacting acetaldehyde with two equivalents of cis-3-hexenol in the presence of an acid catalyst. googleapis.com
The mechanism involves several key steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic. libretexts.orgyoutube.com
Nucleophilic Attack by Alcohol: The first molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal. libretexts.orgyoutube.com
Protonation and Water Elimination: The hydroxyl group of the hemiacetal is protonated, forming a good leaving group (water), which is subsequently eliminated. libretexts.org
Second Nucleophilic Attack: A second molecule of alcohol attacks the resulting carbocation. libretexts.org
Deprotonation: The final step is the deprotonation of the resulting compound to yield the stable acetal and regenerate the acid catalyst. libretexts.orgyoutube.com
Research has expanded beyond simple protic acids to explore a diverse range of catalytic systems aimed at improving reaction efficiency, selectivity, and conditions. These catalysts can be broadly categorized as homogeneous or heterogeneous. ymerdigital.com
Common catalysts used in acetal synthesis include:
Lewis Acids: Zirconium tetrachloride (ZrCl₄) and Cerium(III) trifluoromethanesulfonate (B1224126) have proven to be highly efficient for acetalization under mild conditions. organic-chemistry.org
Transition Metals and Complexes: A wide array of transition metal salts and complexes have been employed, including those based on scandium, titanium, iron, copper, palladium, gold, ruthenium, and iridium. ymerdigital.comorganic-chemistry.org Palladium catalysis, in particular, allows for the masking of carbonyl groups as acetals with very low catalyst loading at room temperature. organic-chemistry.org
Heterogeneous Catalysts: To facilitate easier separation and catalyst recycling, solid acid catalysts are increasingly used. researchgate.net Examples include Algerian natural kaolin (B608303) and mesoporous Zirconium Oxophosphate, which have demonstrated high yields (up to 98%) in the synthesis of cyclic acetals. ymerdigital.com
These novel systems often offer advantages over traditional methods, such as avoiding corrosive reagents and reducing waste. ijsdr.org
Table 1: Selected Catalytic Systems for Acetal Synthesis
| Catalyst Type | Specific Examples | Key Advantages | Source(s) |
| Lewis Acids | ZrCl₄, Ce(III) triflate | High efficiency, mild conditions | organic-chemistry.org |
| Transition Metals | Pd complexes, AuCl, Ru complexes | Low catalyst loading, ambient temperature | ymerdigital.comorganic-chemistry.org |
| Heterogeneous | Natural Kaolin, Zirconium Oxophosphate | Recyclable, eco-friendly, high yields | ymerdigital.com |
| Photocatalysts | Eosin Y, Thioxanthenone | Green chemistry, uses visible light | ymerdigital.comrsc.orgrsc.org |
The synthesis of unsaturated acetals, such as Acetaldehyde di-cis-3-hexenyl acetal, introduces the challenge of controlling stereochemistry, particularly around the carbon-carbon double bonds. Stereoselective synthesis aims to produce a specific stereoisomer with high purity. nih.govrsc.org
Methodologies for achieving stereoselectivity in the synthesis of unsaturated compounds often involve specific catalysts and reaction pathways. For instance, rhenium-catalyzed pnas.orgnih.gov-allylic alcohol transposition provides a highly stereoselective route to 2-methyl-1,3-syn-diol acetals. nih.gov While not a direct synthesis of the target compound, this demonstrates a sophisticated strategy for controlling stereochemistry in acetal formation. Other methods focus on creating α,β-unsaturated esters and ketones with high E/Z selectivity, which are structurally related to the unsaturated alcohol precursors of the target acetal. nih.govrsc.org For example, a trimethylamine-catalyzed 1,3-hydrogen allylic rearrangement has been developed for the E-stereoselective synthesis of α,β-unsaturated esters. nih.gov Such strategies are crucial for synthesizing flavor and fragrance compounds where the specific isomer is responsible for the desired sensory profile.
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for acetal synthesis. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. ijsdr.orgacs.org
Key green chemistry strategies include:
Solvent-Free Reactions: Performing reactions without a solvent, or using green solvents like water, dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF), minimizes volatile organic compound (VOC) emissions. ijsdr.org Microwave-assisted solvent-free synthesis has shown high yields in acetal production. ijsdr.org
Heterogeneous Catalysis: As mentioned previously, using solid, recyclable catalysts like natural clays (B1170129) (kaolin) or modified silicates aligns with green principles by simplifying product purification and reducing waste. ymerdigital.comacs.org
Photocatalysis: An innovative green approach utilizes photo-organocatalysts, such as Eosin Y or thioxanthenone, which can activate aldehydes for acetalization using visible light from inexpensive household lamps. rsc.orgrsc.org This method bypasses the need for transition-metal complexes or stoichiometric acids, proceeding under neutral conditions with high efficiency. rsc.orgrsc.org
These sustainable routes offer cleaner, more efficient, and cost-effective alternatives to classical synthesis methods. ymerdigital.com
Biosynthetic Mechanisms and Enzymatic Formation
While Acetaldehyde di-cis-3-hexenyl acetal itself is typically produced synthetically, its precursor molecules, cis-3-hexenol and various C6 aldehydes, are well-known natural products. pnas.orgnih.gov These compounds are part of a class known as Green Leaf Volatiles (GLVs).
Green Leaf Volatiles (GLVs) are C6 compounds, including aldehydes and alcohols, that are responsible for the characteristic "green" scent of freshly cut grass and damaged plant leaves. foreverest.netnih.gov Their production is a plant defense mechanism, rapidly initiated in response to physical damage, herbivore attack, or pathogen infection. nih.govoup.com
The biosynthesis of these precursors occurs via the lipoxygenase (LOX) / hydroperoxide lyase (HPL) pathway :
Fatty Acid Release: The pathway begins with the release of polyunsaturated fatty acids, primarily linolenic acid and linoleic acid, from plant cell membranes. nih.govmdpi.com
Oxygenation by Lipoxygenase (LOX): A lipoxygenase enzyme catalyzes the addition of oxygen to these fatty acids to form hydroperoxides, such as 13-hydroperoxyoctadecatrienoic acid (13-HPOTE). nih.govoup.com
Cleavage by Hydroperoxide Lyase (HPL): The hydroperoxide is then rapidly cleaved by a hydroperoxide lyase (HPL) enzyme. oup.com This cleavage results in the formation of a C6 aldehyde and a C12 oxo-acid. oup.com Cleavage of 13-HPOTE, for example, yields (Z)-3-hexenal. nih.gov
Further Transformations: The initially formed (Z)-3-hexenal can then be reduced by an alcohol dehydrogenase (ADH) enzyme to form its corresponding alcohol, (Z)-3-hexenol (cis-3-hexenol). mdpi.com
Therefore, the key building blocks for the synthesis of Acetaldehyde di-cis-3-hexenyl acetal—acetaldehyde and cis-3-hexenol—have well-established and widespread biosynthetic origins in the plant kingdom. pnas.orgmdpi.com
Enzymatic Pathways Involved in Acetal Formation in Biological Systems
The biosynthesis of acetals in nature, such as Acetaldehyde di-cis-3-hexenyl acetal, is a multi-step process reliant on a cascade of enzymatic reactions. While the direct, single-step enzymatic formation of this specific acetal is not extensively documented, a plausible pathway can be constructed based on known biochemical transformations in plants. The pathway begins with the generation of the necessary precursors—an aldehyde and an alcohol—which are subsequently condensed to form the final acetal product.
The formation of the alcohol component, cis-3-hexenol (also known as leaf alcohol), and the aldehyde, acetaldehyde, originates from the lipoxygenase (LOX) pathway, a crucial metabolic route in plants for producing various signaling molecules and volatile compounds. nih.gov
Key Enzymatic Steps:
Lipoxygenase (LOX) Action: The pathway is initiated by the enzyme lipoxygenase, which catalyzes the dioxygenation of polyunsaturated fatty acids (PUFAs) like linolenic acid. nih.govnih.gov This reaction introduces a hydroperoxy group, forming fatty acid hydroperoxides. nih.govmdpi.com
Hydroperoxide Cleavage: The unstable hydroperoxide intermediates are then cleaved by a hydroperoxide lyase (HPL) enzyme. This cleavage results in the formation of short-chain aldehydes. For instance, the HPL-mediated cleavage of 13-hydroperoxylinolenic acid yields (Z)-3-hexenal.
Alcohol Formation: The resulting aldehydes can be reduced to their corresponding alcohols by the action of alcohol dehydrogenase (ADH) enzymes. In this case, (Z)-3-hexenal is reduced to cis-3-hexenol.
Acetaldehyde Generation: Acetaldehyde itself is a common metabolite in plants. It can be formed through various routes, including as a product of lipid oxidation or via the decarboxylation of pyruvate (B1213749) by the enzyme pyruvate decarboxylase (PDC). usda.govnih.gov
Acetalization: The final step is the condensation of one molecule of acetaldehyde with two molecules of cis-3-hexenol. In synthetic organic chemistry, this reaction is typically acid-catalyzed. khanacademy.orgyoutube.com In biological systems, this step is presumed to be catalyzed by a yet-to-be-fully-characterized "acetal synthase" or may occur under specific physiological conditions facilitated by other enzymes. The reaction involves the formation of a hemiacetal intermediate, which then reacts with a second alcohol molecule to form the stable acetal and a molecule of water. youtube.com
The table below summarizes the key enzymes and their proposed roles in this biosynthetic pathway.
Table 1: Key Enzymes in the Proposed Biosynthetic Pathway of Acetaldehyde di-cis-3-hexenyl acetal
| Enzyme | Abbreviation | Function in Pathway | Precursor(s) | Product(s) |
|---|---|---|---|---|
| Lipoxygenase | LOX | Catalyzes the initial oxidation of polyunsaturated fatty acids. nih.govnih.gov | Linolenic Acid, Oxygen | 13-Hydroperoxylinolenic Acid |
| Hydroperoxide Lyase | HPL | Cleaves fatty acid hydroperoxides into smaller aldehydes. | 13-Hydroperoxylinolenic Acid | (Z)-3-Hexenal |
| Alcohol Dehydrogenase | ADH | Reduces aldehydes to their corresponding alcohols. | (Z)-3-Hexenal | cis-3-Hexenol |
| Pyruvate Decarboxylase | PDC | Involved in the formation of acetaldehyde from pyruvate. usda.gov | Pyruvate | Acetaldehyde |
| Acetal Synthase (putative) | - | Catalyzes the final condensation of the aldehyde and alcohol. | Acetaldehyde, cis-3-Hexenol | Acetaldehyde di-cis-3-hexenyl acetal |
Role of Lipid Oxidation Products in Acetal Biosynthesis
The biosynthesis of Acetaldehyde di-cis-3-hexenyl acetal is fundamentally dependent on the products of lipid oxidation, which provide the essential molecular building blocks. mdpi.com Lipid oxidation in plants, particularly through the lipoxygenase (LOX) pathway, is the primary source of the C6 alcohol (cis-3-hexenol) and can also contribute to the pool of acetaldehyde required for the acetal's formation. nih.govnih.gov
The process begins with polyunsaturated fatty acids (PUFAs), such as linoleic acid and linolenic acid, which are abundant in plant cell membranes. nih.gov The LOX enzyme acts on these fatty acids to produce fatty acid hydroperoxides. nih.gov These intermediates are key precursors to a class of compounds known as oxylipins, which include volatile "green leaf volatiles" (GLVs) that contribute to the characteristic aroma of fresh-cut grass and leaves. Cis-3-hexenol is a prominent GLV.
The degradation of these lipid hydroperoxides generates a variety of small, reactive carbonyl compounds, including acetaldehyde. nih.govresearchgate.net Therefore, the oxidative breakdown of lipids serves as a direct source for both the aldehyde and alcohol components necessary for acetal synthesis. The availability of these precursors, governed by the activity of the LOX pathway in response to stimuli like tissue damage or developmental cues, directly influences the potential for Acetaldehyde di-cis-3-hexenyl acetal biosynthesis. nih.gov
The table below details the lipid precursors and the key oxidation products that serve as substrates for the formation of the target acetal.
Table 2: Lipid Precursors and Their Relevant Oxidation Products
| Precursor Lipid | Key Enzyme | Primary Oxidation Product | Key Secondary Products for Acetal Synthesis |
|---|---|---|---|
| Linolenic Acid | Lipoxygenase (LOX) | 13-Hydroperoxylinolenic acid | cis-3-Hexenol (via HPL and ADH), Acetaldehyde |
| Linoleic Acid | Lipoxygenase (LOX) | 13-Hydroperoxyoctadecadienoic acid (HPODE) mdpi.com | Hexanal, Acetaldehyde |
Chemical Reactivity and Transformation Mechanisms of Acetaldehyde Di Cis 3 Hexenyl Acetal
Hydrolytic Pathways and Environmental Chemical Stability
The stability of Acetaldehyde (B116499) di-cis-3-hexenyl acetal (B89532) is significantly influenced by the chemical environment, particularly pH. Like other acetals, its persistence is dictated by the kinetics and mechanisms of hydrolysis.
The hydrolysis of acetals is a well-understood process that is catalyzed by acid. masterorganicchemistry.com The general mechanism involves the protonation of one of the ether oxygens, followed by the elimination of an alcohol molecule (cis-3-hexen-1-ol in this case) to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal. The process repeats with the second alcohol moiety, ultimately releasing the parent aldehyde (acetaldehyde) and the second molecule of alcohol. masterorganicchemistry.com
The reaction is reversible, and the stability of the acetal is highly dependent on the availability of acid to catalyze the forward (hydrolysis) reaction. masterorganicchemistry.com Consequently, Acetaldehyde di-cis-3-hexenyl acetal is unstable in acidic conditions, particularly at a pH lower than 5, but is fairly stable in alkaline or neutral environments. researchgate.netchemicalbook.com
The kinetics of this hydrolysis follow a first-order reaction model. researchgate.net The rate of degradation is dramatically influenced by pH; as the pH increases towards neutral, the rate of hydrolysis decreases significantly. researchgate.net For instance, studies on structurally similar acetals and ketals show that increasing the pH from 5.0 to 6.5 can decrease the hydrolysis rate by more than 50-fold. researchgate.net At a neutral pH of 7.4, the compound is quite stable, exhibiting no measurable hydrolysis over extended periods. researchgate.net
Table 1: Relative Hydrolysis Rate of Acetal Functionality as a Function of pH (Based on descriptive data for similar compounds) researchgate.net
| pH | Relative Hydrolysis Rate | Half-life (t¹/₂) |
| 5.0 | High | Shortest |
| 5.5 | ~3x Slower than at pH 5.0 | Longer |
| 6.0 | ~9x Slower than at pH 5.0 | Much Longer |
| 6.5 | ~54x Slower than at pH 5.0 | Very Long |
| 7.4 | No measurable hydrolysis | Stable |
The primary pathway for the degradation of Acetaldehyde di-cis-3-hexenyl acetal in aqueous or acidic environments is hydrolysis. This chemical transformation breaks the acetal linkage, yielding the original aldehyde and alcohol components from which it was synthesized.
The degradation products are:
Acetaldehyde
cis-3-Hexen-1-ol (B126655) (two molecules)
This hydrolytic breakdown is essentially the reverse of the synthesis reaction. masterorganicchemistry.comgoogleapis.com The identities of these products are confirmed by the synthesis process, which involves reacting acetaldehyde or its equivalent with cis-3-hexen-1-ol. googleapis.com Once formed, these degradation products can participate in subsequent reactions depending on the surrounding chemical matrix, although specific subsequent pathways are not detailed in the available literature.
Table 2: Primary Degradation Products of Acetaldehyde di-cis-3-hexenyl acetal via Hydrolysis
| Degradation Product | Chemical Formula | Molar Quantity per Mole of Acetal |
| Acetaldehyde | C₂H₄O | 1 |
| cis-3-Hexen-1-ol | C₆H₁₂O | 2 |
Reactions as an Intermediate in Organic Synthesis
In the field of organic synthesis, the acetal functional group serves as a valuable protecting group for aldehydes and ketones. ymerdigital.com Acetaldehyde di-cis-3-hexenyl acetal fits this role, as it effectively masks the reactive aldehyde group of acetaldehyde. This protection is crucial in multi-step syntheses where the aldehyde functionality must be preserved while other parts of a molecule undergo reactions under neutral or basic conditions. ymerdigital.com The acetal can be readily removed (deprotected) using aqueous acid to regenerate the original aldehyde when desired. masterorganicchemistry.comorganic-chemistry.org
The synthesis of Acetaldehyde di-cis-3-hexenyl acetal itself can be achieved through an acid-catalyzed acetal exchange reaction. For example, cis-3-hexenal (B147320) diethyl acetal can be reacted with an excess of cis-3-hexen-1-ol in the presence of an acid catalyst like pyridinium (B92312) p-toluenesulfonate. googleapis.com The reaction is driven forward by removing the ethanol (B145695) by-product under reduced pressure. googleapis.com
Furthermore, the use of acetals as "masked" reagents is a strategy to control the reactivity of highly volatile or reactive aldehydes like acetaldehyde. beilstein-journals.org By using the more stable acetal form, the acetaldehyde can be introduced into a reaction mixture where it is generated in situ under specific catalytic conditions, allowing for more controlled and selective transformations. beilstein-journals.org
Interaction with Other Chemical Species in Complex Matrices
Acetaldehyde di-cis-3-hexenyl acetal is utilized as a flavoring agent in foods and a fragrance component in perfumes. femaflavor.orgzeon.co.jp In these complex matrices, its interaction with other chemical species is primarily governed by its hydrolytic stability.
In Food and Beverage Systems: The pH of the food product is a critical factor. In acidic beverages, the acetal is likely to hydrolyze over time, releasing its constituent aroma compounds: the fruity, pungent notes of acetaldehyde and the powerful green, grassy scent of cis-3-hexen-1-ol. This controlled release can be used to develop or modify the flavor profile. In neutral or near-neutral pH foods, the acetal would remain largely intact, contributing its own specific aroma.
In Fragrance Formulations: In perfumes, soaps, and detergents, the acetal provides a "natural-green" top note. zeon.co.jp Its stability in neutral or slightly alkaline soap and detergent bases allows for the fragrance to be retained. chemicalbook.com
In Natural Systems: The compound has been identified in guava fruit. zeon.co.jp In this biological matrix, it coexists with a complex mixture of organic acids, sugars, esters, and other volatile compounds. Its presence indicates a biochemical pathway for its formation and a state of equilibrium within the fruit's chemical environment.
Natural Occurrence and Ecological Significance
Distribution in Plant Species and Natural Resources
Current research has not documented the presence of Acetaldehyde (B116499) di-cis-3-hexenyl acetal (B89532) as a naturally synthesized compound within plant tissues or other natural resources. It is important to distinguish it from a structurally similar compound, Acetaldehyde ethyl cis-3-hexenyl acetal, also known as Leaf acetal. Leaf acetal has been identified in guava and plum, where it contributes to the fruits' characteristic aroma profiles. zeon.co.jp However, the substitution of the ethyl group with a second cis-3-hexenyl group fundamentally changes the molecule, and the natural occurrence of the di-cis-3-hexenyl variant remains unconfirmed.
Some industry databases list Acetaldehyde di-cis-3-hexenyl acetal as a flavoring and fragrance agent, providing recommended usage levels in various food products. This suggests its role as a synthetic additive rather than a natural component.
Below is an interactive data table detailing the recommended usage levels for Acetaldehyde di-cis-3-hexenyl acetal as a food additive.
| Food Category | Average Usual ppm | Average Maximum ppm |
| Baked Goods | 2.0 | 300.0 |
| Nonalcoholic Beverages | 5.0 | 300.0 |
| Chewing Gum | 5.0 | 500.0 |
| Hard Candy | 5.0 | 500.0 |
| Frozen Dairy | 5.0 | 500.0 |
| Gelatins / Puddings | 5.0 | 500.0 |
| Processed Fruits | 5.0 | 500.0 |
This data represents recommended usage levels for Acetaldehyde di-cis-3-hexenyl acetal as a flavoring agent and does not imply natural occurrence.
Role in Plant Volatile Emission and Inter-organismal Communication
There is currently no scientific evidence to suggest that Acetaldehyde di-cis-3-hexenyl acetal plays a role in plant volatile emissions or in communication between organisms. The study of chemical ecology often focuses on compounds that are actively synthesized and released by plants to mediate interactions with their environment. The absence of confirmed natural sources for this compound precludes any established ecological function.
Given that Acetaldehyde di-cis-3-hexenyl acetal has not been identified as a natural plant volatile, it does not have a recognized contribution to the complex volatile profiles of plant systems. These profiles are typically composed of a wide array of compounds, including terpenoids, fatty acid derivatives, and benzenoids, which are actively synthesized by the plant.
There are no research findings to indicate that Acetaldehyde di-cis-3-hexenyl acetal is involved in the modulation of plant defense mechanisms or in interactions with insects. Plant defense signaling pathways and the chemical cues for insect behaviors are highly specific, and there is no current data to link this particular acetal to any such biological activity. In contrast, other green leaf volatiles (GLVs), such as (Z)-3-hexenol and its acetate ester, are well-documented for their roles in plant defense and as signals for insects. science.govforeverest.netmdpi.com
Presence in Fermented Food and Beverage Matrices
Scientific literature on the chemical composition of fermented foods and beverages does not report Acetaldehyde di-cis-3-hexenyl acetal as a natural product of fermentation. While acetaldehyde itself is a common compound in many fermented products, its subsequent reaction to form this specific acetal has not been observed as a natural process. The presence of Acetaldehyde di-cis-3-hexenyl acetal in such products would likely be due to its use as a flavoring additive.
The following interactive data table shows food categories where Acetaldehyde di-cis-3-hexenyl acetal may be used as a flavoring agent, which could include some fermented products.
| Food Category | Average Usual ppm | Average Maximum ppm |
| Cheese | 2.0 | 300.0 |
| Nonalcoholic Beverages | 5.0 | 300.0 |
| Processed Vegetables | 5.0 | 500.0 |
This data represents recommended usage levels for Acetaldehyde di-cis-3-hexenyl acetal as a flavoring agent and does not imply it is a natural product of fermentation.
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Methodologies for Separation and Detection
Chromatographic techniques are fundamental to the analysis of complex mixtures, such as those containing Acetaldehyde (B116499) di-cis-3-hexenyl acetal (B89532). These methods facilitate the separation of the compound from a sample matrix, allowing for its identification and quantification.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like Acetaldehyde di-cis-3-hexenyl acetal. In a study identifying volatile flavor compounds from various yeast strains, including Pichia farinosa SKM-1, this acetal was successfully identified using GC-MS. stuba.sk The typical GC-MS analysis involves the injection of a sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's volatility and its interaction with the stationary phase of the column.
For the analysis of yeast volatiles, a Hewlett-Packard 5890A gas chromatograph equipped with a flame ionization detector and a capillary column (HP-1, 30 m × 0.25 mm i.d. × 0.33 mm) was utilized. stuba.sk The oven temperature was programmed to hold at 50°C for 1 minute, then increase to 230°C at a rate of 15°C per minute, and finally hold at 230°C. stuba.sk Following separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for its definitive identification. An experimental GC-MS spectrum for Acetaldehyde di-cis-3-hexenyl acetal is available in the Human Metabolome Database (HMDB), confirming its amenability to this technique. scribd.com
Table 1: Illustrative GC-MS Parameters for Volatile Acetal Analysis
| Parameter | Value/Description |
| Gas Chromatograph | Agilent 7890A GC or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Mass Spectrometer | Agilent 5975C MSD or similar |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Transfer Line Temp. | 280°C |
This table presents a typical set of parameters for the GC-MS analysis of volatile organic compounds and serves as an illustrative example for Acetaldehyde di-cis-3-hexenyl acetal.
For less volatile compounds or those that are thermally labile, High-Performance Liquid Chromatography (HPLC) is the preferred analytical method. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has specified HPLC for the assay of Acetaldehyde di-cis-3-hexenyl acetal. googleapis.com The recommended procedure involves accurately weighing approximately 250 mg of the sample, dissolving it in a 50-mL volumetric flask with tetrahydrofuran, and filtering it through a 0.45 µm membrane filter before injecting 50 µl into the chromatograph. googleapis.com
The specified column for this analysis is a styrene-divinylbenzene copolymer column designed for gel permeation chromatography (GPC), such as the TSK-GEL G2000HXL. googleapis.com This type of column separates molecules based on their size in solution, which is a different mechanism from the partition chromatography typically used for smaller molecules.
Table 2: JECFA Recommended HPLC Method for Acetaldehyde di-cis-3-hexenyl acetal Assay
| Parameter | Specification | Reference |
| Sample Preparation | 250 mg of sample in 50-mL volumetric flask, diluted with tetrahydrofuran | googleapis.com |
| Filtration | 0.45 µm membrane filter | googleapis.com |
| Injection Volume | 50 µl | googleapis.com |
| Column | Styrene-divinylbenzene copolymer for gel permeation chromatography (e.g., TSK-GEL G2000HXL) | googleapis.com |
| Mobile Phase | Not specified in available results | |
| Flow Rate | Not specified in available results | |
| Detection | Not specified in available results |
Spectroscopic and Spectrometric Applications in Mechanistic Studies
Spectroscopic and spectrometric techniques are indispensable for elucidating the structure of compounds and can be applied to study reaction mechanisms. For Acetaldehyde di-cis-3-hexenyl acetal, JECFA has noted the availability of spectral data, including ¹H-NMR (Proton Nuclear Magnetic Resonance), ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance), and MS (Mass Spectrometry). googleapis.combezpecnostpotravin.cz While detailed mechanistic studies involving this specific acetal are not widely published, these techniques are fundamental to such investigations. For instance, NMR spectroscopy can be used to monitor the formation of the acetal from its aldehyde and alcohol precursors, providing insights into reaction kinetics and the presence of intermediates. Mass spectrometry can help identify reaction byproducts and confirm the structure of the final product.
Development of Enhanced Sample Preparation and Detection Protocols
The quality of analytical data is highly dependent on the sample preparation method. For volatile compounds like Acetaldehyde di-cis-3-hexenyl acetal, the goal is to efficiently extract the analyte from the sample matrix while minimizing contamination and loss. In the analysis of yeast volatiles, a liquid-liquid extraction with methylene (B1212753) chloride was employed. stuba.sk
To enhance sensitivity and reduce solvent consumption, modern microextraction techniques have been developed. These include Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE). While specific applications of these advanced techniques to Acetaldehyde di-cis-3-hexenyl acetal are not detailed in the available literature, they represent the forefront of sample preparation for volatile analysis. SPME, for example, uses a fused-silica fiber coated with a stationary phase to adsorb analytes from a sample's headspace or directly from a liquid sample. The analytes are then thermally desorbed into the GC inlet. This technique is solvent-free, rapid, and can be automated.
Table 3: Comparison of Sample Preparation Techniques for Volatile Compounds
| Technique | Principle | Advantages | Common Application |
| Liquid-Liquid Extraction | Partitioning of analyte between two immiscible liquid phases. | Well-established, high recovery for some analytes. | Extraction of flavor compounds from beverages. |
| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. | Solvent-free, fast, sensitive, easily automated. | Analysis of volatile and semi-volatile compounds in food and environmental samples. |
| Stir Bar Sorptive Extraction (SBSE) | Adsorption of analytes onto a coated magnetic stir bar. | High pre-concentration factor, high analyte recovery. | Trace analysis of organic compounds in aqueous samples. |
Future Research Directions and Emerging Research Avenues
Elucidation of Undiscovered Natural Formation Pathways
A significant gap in our knowledge of Acetaldehyde (B116499) di-cis-3-hexenyl acetal (B89532) is its natural biogenesis. While its precursors, acetaldehyde and cis-3-hexenol, are well-known plant metabolites, the enzymatic machinery and specific conditions leading to their combination into this specific acetal are yet to be discovered.
Future research should focus on identifying the plant species, tissues, and developmental stages where this compound might be naturally produced. The biosynthesis of its precursors occurs via the lipoxygenase (LOX) pathway, which is activated upon cellular damage. nih.gov This pathway converts polyunsaturated fatty acids into a cascade of volatile compounds. nih.gov
Key Research Questions:
In which plant species or families can Acetaldehyde di-cis-3-hexenyl acetal be detected?
Is its formation a passive, non-enzymatic reaction occurring under specific cellular pH conditions, or is it catalyzed by a yet-unidentified enzyme?
Does its production increase in response to specific biotic or abiotic stressors, such as herbivory or mechanical wounding?
Investigating these questions will likely involve advanced analytical techniques such as headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC/MS) on a wide range of plant samples under various stress conditions.
Development of Biomimetic Synthetic Strategies
The current industrial synthesis of acetals often relies on acid catalysis, which can be harsh and may not be environmentally benign. youtube.com Developing biomimetic synthetic strategies for Acetaldehyde di-cis-3-hexenyl acetal presents a compelling research avenue. This involves mimicking the natural formation process, which is presumed to be more efficient and specific.
A potential biomimetic approach could involve enzymatic catalysis. Researchers could explore the use of isolated plant enzymes, or even whole-cell systems, to facilitate the reaction between acetaldehyde and cis-3-hexenol. This could lead to a more sustainable and selective synthesis of the target molecule.
Potential Research Approaches:
Screening of plant-derived enzymes, such as hydrolases or transferases, for their ability to catalyze acetal formation.
Metabolic engineering of microorganisms to produce the precursor molecules and potentially the final acetal.
Exploration of enzyme-mimicking catalysts, such as metal-organic frameworks (MOFs) or other nanomaterials with tailored active sites.
Advanced Studies on its Role in Plant Biochemical Networks
As a potential Green Leaf Volatile, Acetaldehyde di-cis-3-hexenyl acetal could play a significant role in plant communication and defense. GLVs are known to act as signaling molecules in plant-plant interactions and plant-insect interactions. nih.gov They can prime neighboring plants for an impending threat or attract natural enemies of herbivores. wikipedia.org
Future studies should investigate the ecological functions of this specific acetal. This would involve behavioral assays with insects, electrophysiological recordings from insect antennae, and plant-to-plant signaling experiments.
Table 1: Potential Roles of Acetaldehyde di-cis-3-hexenyl acetal in Plant Biochemical Networks
| Potential Role | Description | Experimental Approach |
| Herbivore Attractant/Deterrent | The compound may attract or repel specific insect herbivores. | Olfactometer assays, feeding preference tests. |
| Parasitoid/Predator Attractant | It could signal the presence of herbivores to their natural enemies. | Wind tunnel experiments with parasitic wasps or predatory insects. |
| Plant-Plant Signaling | The volatile may induce defense responses in neighboring plants. | Exposing undamaged plants to the compound and measuring defense gene expression. |
| Antimicrobial Agent | Like other GLVs, it might possess antimicrobial properties. | In vitro growth inhibition assays with plant pathogens. |
Integration of Multi-Omics Data for Comprehensive Metabolic Understanding
To gain a holistic understanding of Acetaldehyde di-cis-3-hexenyl acetal's role in plant metabolism, an integrated multi-omics approach is essential. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the metabolic pathways and regulatory networks involved. frontiersin.orgnih.gov
By correlating the presence and abundance of the acetal with gene expression profiles (transcriptomics) and protein levels (proteomics), researchers can identify candidate genes and enzymes responsible for its biosynthesis and regulation. mdpi.comnih.gov Metabolomic profiling can further elucidate the metabolic context in which the compound is produced, revealing its relationship with other primary and secondary metabolites.
Future Research Workflow:
Identify Plant Species: Screen various plant species to find a producer of Acetaldehyde di-cis-3-hexenyl acetal.
Apply Stressors: Subject the identified plant to various biotic and abiotic stresses.
Multi-Omics Analysis: Conduct parallel transcriptomic, proteomic, and metabolomic analyses of the plant tissues.
Data Integration: Use bioinformatics tools to integrate the different "omics" datasets and identify correlations between gene expression, protein abundance, and metabolite levels.
Functional Validation: Functionally characterize candidate genes and enzymes through in vitro assays and genetic modification of the plant.
This comprehensive approach will not only unravel the mysteries surrounding Acetaldehyde di-cis-3-hexenyl acetal but also provide deeper insights into the complex world of plant chemical ecology and metabolism.
Q & A
Q. What are the established synthetic routes for Acetaldehyde di-cis-3-hexenyl acetal, and what catalysts are typically employed?
The synthesis typically involves an acid-catalyzed acetalization reaction between acetaldehyde and cis-3-hexenol. Common catalysts include hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), which protonate the aldehyde to facilitate nucleophilic attack by the alcohol. Solvents like dimethyl sulfoxide (DMSO) are used to prevent evaporation of volatile reactants, and reaction progress can be monitored via NMR spectroscopy to track aldehyde consumption and acetal formation .
Q. How is the purity of Acetaldehyde di-cis-3-hexenyl acetal assessed in laboratory settings?
Gas chromatography (GC) with a flame ionization detector (FID) is the standard method for purity analysis. This technique detects residual acetaldehyde, unreacted cis-3-hexenol, and byproducts. Separation efficiency is critical, requiring a column with a polar stationary phase (e.g., polyethylene glycol) to resolve impurities such as benzene or methanol, which may co-elute in non-polar systems .
Q. What spectroscopic techniques are used to characterize the molecular structure of Acetaldehyde di-cis-3-hexenyl acetal?
High-resolution NMR (¹H and ¹³C) is essential for confirming stereochemistry and acetal linkage. Key signals include the acetal methine proton (δ 4.5–5.0 ppm) and cis-3-hexenyl olefinic protons (δ 5.3–5.5 ppm). Infrared spectroscopy (IR) can verify the absence of aldehyde C=O stretches (~1720 cm⁻¹), confirming complete acetalization .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity in the formation of the cis-configured hexenyl groups?
The stereoselectivity arises from steric and electronic factors during the nucleophilic attack. The cis-configuration is favored due to reduced steric hindrance between the hexenyl substituents and the acetal oxygen. Computational studies suggest that transition-state stabilization in polar aprotic solvents (e.g., DMSO) further enhances selectivity by stabilizing partial charges on intermediates .
Q. How do variations in solvent polarity affect the reaction kinetics of Acetaldehyde di-cis-3-hexenyl acetal synthesis?
Polar aprotic solvents like DMSO increase reaction rates by stabilizing charged intermediates (e.g., protonated aldehyde). In contrast, non-polar solvents slow the reaction due to poor solvation of the acid catalyst. Kinetic studies using in-situ NMR show a 2.5-fold rate increase in DMSO compared to toluene under identical conditions .
Q. What analytical challenges arise in quantifying trace impurities in Acetaldehyde di-cis-3-hexenyl acetal, and how are they addressed?
Trace impurities like benzene (≤2 ppm) require GC-MS with headspace sampling to achieve detection limits below 1 ppm. Co-elution issues are mitigated using capillary columns with high polarity (e.g., DB-WAX). Method validation includes spike-and-recovery tests to ensure accuracy, particularly for acetaldehyde, which may form during storage .
Q. How do contradictory data on catalytic efficiency in acetalization reactions impact process optimization?
Discrepancies in reported yields (e.g., 70–90%) often stem from differences in acid catalyst strength and water removal methods. For instance, molecular sieves or azeotropic distillation improve yields by shifting equilibrium. Systematic studies comparing Brønsted vs. Lewis acids (e.g., p-toluenesulfonic acid vs. BF₃·Et₂O) are needed to resolve these inconsistencies .
Methodological Notes
- Synthesis Optimization : Use a Dean-Stark trap for azeotropic removal of water to drive the equilibrium toward acetal formation .
- Reaction Monitoring : Employ benchtop NMR systems (e.g., Magritek Spinsolve) for real-time tracking of reactant consumption .
- Toxicity Mitigation : Residual acetaldehyde must be <1 ppm in final products; purge with inert gas during synthesis to minimize exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
